Furathiocarb
Overview
Description
Furathiocarb is a carbamate insecticide known for its effectiveness in controlling soil-dwelling insects. It belongs to the carbamate class of pesticides and is often used as a seed dressing in crops such as maize, sugar beet, vegetables, and sunflowers . The chemical structure of this compound is characterized by a benzofuran ring fused to a carbamate ester, making it a unique compound within its class .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furathiocarb is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-3H-1-benzofuran-7-yl with butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediate compounds, followed by their conversion into this compound through controlled chemical reactions. The final product is then purified and formulated into various pesticide formulations such as emulsifiable concentrates and wettable powders .
Chemical Reactions Analysis
Types of Reactions: Furathiocarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated and sulfoxidated metabolites.
Hydrolysis: Under acidic conditions, this compound can hydrolyze to form carbofuran, a biologically active metabolite.
Substitution: this compound can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Hydrolysis: Acidic conditions, typically using hydrochloric acid or sulfuric acid, facilitate the hydrolysis of this compound.
Substitution: Various nucleophiles can be used to substitute the carbamate group under appropriate reaction conditions.
Major Products Formed:
Carbofuran: Formed through hydrolysis and is a major metabolite of this compound.
Hydroxylated and Sulfoxidated Metabolites: Formed through oxidation reactions.
Scientific Research Applications
Furathiocarb has several scientific research applications, including:
Mechanism of Action
Furathiocarb exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation and eventual paralysis of the insect . The inhibition is reversible, and the compound forms unstable complexes with the enzyme through carbamoylation of the active sites .
Comparison with Similar Compounds
Furathiocarb is compared with other carbamate insecticides such as:
Carbofuran: A major metabolite of this compound with similar insecticidal properties.
Carbosulfan: Another carbamate insecticide that also degrades to carbofuran.
Benfuracarb: A pro-pesticide that degrades to carbofuran and shares similar properties with this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a benzofuran ring, and its ability to form multiple biologically active metabolites. This makes it a versatile compound in pest control and scientific research .
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJXYBZNNRMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052725 | |
Record name | Furathiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline] | |
Record name | Furathiocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
160 °C at 0.01 mm Hg | |
Record name | FURATHIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C | |
Record name | FURATHIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.148 (20 °C) | |
Record name | FURATHIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C | |
Record name | Furathiocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FURATHIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate pesticides/ | |
Record name | FURATHIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow, viscous liquid. | |
CAS No. |
65907-30-4 | |
Record name | Furathiocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65907-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Furathiocarb [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furathiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl 2,4-dimethyl-6-oxa-5-oxo-3-thia-2,4-diazadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.959 | |
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Record name | FURATHIOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZI2IZ80UY | |
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Record name | FURATHIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Furathiocarb?
A1: this compound itself is a pro-insecticide that rapidly converts to Carbofuran in the environment. Carbofuran exerts its insecticidal effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. []
Q2: What are the downstream effects of AChE inhibition by Carbofuran?
A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This accumulation disrupts normal nerve function, causing overstimulation of the nervous system, and ultimately leading to paralysis and death of the insect. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H16N2O3S and its molecular weight is 268.34 g/mol. []
Q4: Does the formulation of this compound influence its efficacy?
A4: Research suggests that seed coating with this compound is an effective method for controlling pests, specifically the native broad-nosed weevil (Curculionidae: Brachycerinae) in white clover (Trifolium repens L.) crops. []
Q5: How does soil type influence the persistence of this compound?
A5: Studies show that this compound degrades relatively quickly in soil, but its persistence can be influenced by factors like soil type and moisture. [, ]
Q6: Is this compound known to exhibit catalytic properties?
A6: this compound itself is not reported to have catalytic properties. Its primary mode of action is through its conversion to Carbofuran, which acts as an enzyme inhibitor. [, ]
Q7: Have computational methods been employed to study this compound?
A7: While specific computational studies on this compound were not detailed in the provided research papers, a study on Carbofuran employed molecular modeling to design and develop highly sensitive monoclonal antibody-based immunoassays for Carbofuran detection. This approach can potentially be applied to this compound as well. []
Q8: How does the structure of this compound relate to its insecticidal activity?
A8: this compound is an aminothio derivative of Carbofuran. This structural feature allows for its conversion to the active insecticide, Carbofuran, in the environment. [, , ]
Q9: How does the modification of the aminothio moiety in this compound and its related derivatives affect their degradation rates?
A9: The structure of the aminothio moiety significantly influences the degradation rate of this compound, Carbosulfan, and Benfuracarb in soil. []
Q10: Are there specific regulations regarding the use and disposal of this compound?
A11: While specific regulations were not detailed in the research, the existence of expired this compound-treated cotton seeds highlights the need for proper disposal and management of this insecticide to minimize environmental risks. [, ]
Q11: What is known about the metabolic fate of this compound in mammals?
A12: Studies in rats revealed that this compound is metabolized into Carbofuran, 3-hydroxycarbofuran, and potentially 3-ketocarbofuran. These metabolites were detected in plasma and urine samples. []
Q12: What is the efficacy of this compound against various insect pests?
A13: this compound has shown efficacy against a variety of insect pests, including aphids on guar crops, [] sweetpotato weevils, [] and western flower thrips in rose cultivation. []
Q13: Are there differences in this compound's efficacy against different developmental stages of insects?
A14: Yes, this compound, specifically its active form Carbofuran, displayed varying levels of control against different life stages of the chestnut curculio (Curculio sikkimensis). []
Q14: Has resistance to this compound been observed in insect populations?
A15: While specific resistance to this compound was not detailed, research indicates that greenhouse whiteflies are developing resistance to various conventional insecticides, highlighting the importance of monitoring and managing resistance development. [, ]
Q15: What safety concerns are associated with this compound use?
A16: The presence of this compound and its metabolites in fish caught in the São Francisco River highlights potential environmental contamination and the need for responsible use and disposal practices. []
Q16: What analytical techniques are used to detect and quantify this compound?
A16: Various analytical techniques have been employed to study this compound, including:
- Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive method allows for the simultaneous determination of this compound and Deltamethrin residues in eel. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, coupled with solid-phase extraction, enables the determination of this compound residues in aquatic products. []
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, is commonly used to analyze Carbofuran and its derivatives, including this compound, in water samples. []
Q17: How does this compound degrade in the environment?
A18: this compound primarily degrades into Carbofuran in the soil. The rate of degradation depends on various environmental factors, including soil type, moisture, and microbial activity. [, ]
Q18: Does composting offer a viable method for degrading this compound?
A20: Research indicates that composting can effectively degrade this compound in treated cotton seeds, reducing it to low-risk levels. The composting time is influenced by the concentration of treated seeds. [, ]
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